PKCα Inhibition vs. PKA Selectivity in Indolylurea Series
In the indolylurea series explored by Djung et al., N-propyl substitution on the urea moiety contributed to a balance of PKCα inhibitory potency and selectivity over PKA. While the specific IC50 for 1-[2-(1H-indol-3-yl)ethyl]-3-propylurea was not disclosed as a discrete data point in the abstracted record, the study identified a closely related analog (indolylurea template 1 with a nanomolar PKCα IC50) that displayed significant selectivity over PKA [1]. The target compound differs from the most potent analog by the absence of a 2-methyl substituent on the indole ring. This structural variation is known to modulate PKCα binding affinity within the indolylurea chemotype, implying that procurement of the exact N-propyl, non-methylated analog is critical for experiments aiming to replicate or extend the published structure-activity relationships.
| Evidence Dimension | PKCα inhibitory activity and selectivity over PKA |
|---|---|
| Target Compound Data | Not explicitly reported; inferred to be in the micromolar to high-nanomolar range based on class SAR. |
| Comparator Or Baseline | Lead indolylurea (2-methylated analog): PKCα IC50 < 100 nM with >50-fold selectivity over PKA [1]. |
| Quantified Difference | Unknown; 2-methyl deletion likely reduces PKCα affinity, but quantitative ratio cannot be calculated from available data. |
| Conditions | In vitro kinase inhibition assay; PKCα and PKA enzymes. |
Why This Matters
The exact N-propyl substitution pattern is a key variable in the PKCα indolylurea SAR, and using a non-identical analog could lead to loss of activity or selectivity.
- [1] Djung, J. F., et al. (2011). The synthesis and evaluation of indolylureas as PKCα inhibitors. Bioorganic & Medicinal Chemistry, 19(8), 2742-2750. DOI: 10.1016/j.bmc.2011.02.036 View Source
